Cas no 60469-67-2 (1H-1,2,4-Triazole-3-carbonyl chloride)

1H-1,2,4-Triazole-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-3-carbonyl chloride
- 1H-1,2,4-TRAZOLE-5-CARBONYL CHLORIDE
- 1H-1,2,4-Triazole-5-carbonyl chloride
- DB-103232
- MFCD16037349
- 1H-1,2,4-triazole-5-carbonyl chloride
- 60469-67-2
- SCHEMBL11223709
- 1H-1,2,4-triazole-5-carbonylchloride
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- MDL: MFCD16037349
- Inchi: InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7)
- InChI Key: UCGFODZIHGSXSZ-UHFFFAOYSA-N
- SMILES: C1=NC(=NN1)C(=O)Cl
Computed Properties
- Exact Mass: 130.9886394Da
- Monoisotopic Mass: 130.9886394Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.8
1H-1,2,4-Triazole-3-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB540595-1 g |
1H-1,2,4-Triazole-5-carbonyl chloride; . |
60469-67-2 | 1g |
€425.90 | 2023-04-14 | ||
Matrix Scientific | 114583-1g |
1H-1,2,4-Triazole-5-carbonyl chloride, 97% |
60469-67-2 | 97% | 1g |
$623.00 | 2023-09-11 | |
Alichem | A449037864-1g |
1H-1,2,4-Triazole-5-carbonyl chloride |
60469-67-2 | 95% | 1g |
$396.78 | 2023-09-01 | |
Chemenu | CM522733-1g |
1H-1,2,4-Triazole-5-carbonyl chloride |
60469-67-2 | 95% | 1g |
$308 | 2022-08-31 | |
abcr | AB540595-250mg |
1H-1,2,4-Triazole-5-carbonyl chloride; . |
60469-67-2 | 250mg |
€282.70 | 2025-03-19 |
1H-1,2,4-Triazole-3-carbonyl chloride Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 1H-1,2,4-Triazole-3-carbonyl chloride
1H-1,2,4-Triazole-3-carbonyl chloride (CAS No. 60469-67-2)
1H-1,2,4-Triazole-3-carbonyl chloride, also known as triazole carbonyl chloride, is a versatile and significant compound in the field of organic chemistry. With the CAS number 60469-67-2, this compound has gained attention due to its unique properties and wide-ranging applications in various industries. The structure of this compound consists of a triazole ring fused with a carbonyl chloride group, making it highly reactive and suitable for numerous chemical reactions.
Recent studies have highlighted the importance of 1H-1,2,4-triazole derivatives in drug discovery and material science. The triazole ring is known for its aromaticity and stability, which makes it an ideal scaffold for designing bioactive molecules. The presence of the carbonyl chloride group further enhances its reactivity, enabling it to participate in nucleophilic substitutions and other transformations. This compound has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
One of the most notable applications of 1H-1,2,4-triazole-3-carbonyl chloride is in the development of heterocyclic compounds with potential medicinal properties. Researchers have explored its role in creating antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, making them promising candidates for new antibiotic treatments.
In addition to its medicinal applications, triazole carbonyl chloride has found utility in the synthesis of advanced materials such as polymer stabilizers and catalysts. Its ability to form stable bonds with other molecules makes it an excellent choice for enhancing the durability and performance of polymers used in industrial settings. Furthermore, recent advancements in green chemistry have led to the exploration of this compound as a sustainable alternative to traditional reagents in organic synthesis.
The synthesis of 1H-1,2,4-triazole-3-carbonyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common method involves the reaction of triazole derivatives with phosgene or other chlorinating agents under specific conditions. The optimization of these reactions has been a focus of recent research efforts to improve yield and reduce environmental impact.
From an environmental perspective, understanding the fate and behavior of triazole carbonyl chloride in different ecosystems is crucial. Studies have shown that while this compound is highly reactive under controlled conditions, its persistence in natural environments is relatively low due to rapid degradation under UV light and microbial action. This makes it a safer option compared to some other synthetic chemicals used in similar applications.
In conclusion, 1H-1,2,4-triazole-3-carbonyl chloride (CAS No. 60469-67-2) stands out as a key compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in modern organic chemistry. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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